molecular formula C22H25N5OS3 B1224840 2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1224840
M. Wt: 471.7 g/mol
InChI Key: JWXFOJJHFNTLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthetic Pathways and Derivative Formation

  • The compound and its derivatives have been used in various synthetic pathways, showcasing their adaptability in forming structurally diverse molecules. For instance, 2-hydrazino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, a related compound, undergoes cyclization and rearrangement reactions to form triazolo-thieno-pyrimidinones, highlighting the compound's potential as a versatile intermediate in synthetic chemistry (Hamed, Bader, & El‐Ashry, 2001).

Antioxidant and Antimicrobial Properties

  • Compounds structurally related to the query molecule have demonstrated significant antioxidant and antimicrobial properties. For instance, thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines showed promising activity, indicating the potential of the compound's framework in developing new antioxidants and antimicrobials (Saundane et al., 2012).

Cancer Research

  • The related thieno[2,3-d]pyrimidine derivatives have been researched for their anticancer properties. A study synthesizing various derivatives found that the majority of these compounds displayed potent anticancer activity on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. This indicates the potential use of the compound in developing novel anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Antibacterial Activity

  • Compounds structurally related to the query molecule have also been synthesized and evaluated for their antimicrobial activities. Various thieno and furopyrimidine derivatives have been prepared and shown to possess antimicrobial activity, emphasizing the potential medicinal applications of the compound's structure (Hossain & Bhuiyan, 2009).

Enzymatic and Biological Activity Studies

  • Novel thieno-fused bicyclic compounds and thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and characterized for potential biological activity. The synthesis often involves unique reagents and conditions, reflecting the compound's utility in studying biological and enzymatic processes (Mabkhot et al., 2015).

properties

Product Name

2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C22H25N5OS3

Molecular Weight

471.7 g/mol

IUPAC Name

2-[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H25N5OS3/c1-13-14(2)31-21-19(13)20(28)23-17(24-21)12-30-22-26-25-18(11-16-9-6-10-29-16)27(22)15-7-4-3-5-8-15/h6,9-10,15H,3-5,7-8,11-12H2,1-2H3,(H,23,24,28)

InChI Key

JWXFOJJHFNTLGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSC3=NN=C(N3C4CCCCC4)CC5=CC=CS5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-[[[4-cyclohexyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

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